

Cerulenin structure epoxide polyketide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cerulenin

CAS No.: 17397-89-6

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Chemical Structure and Properties

Cerulenin, with the molecular formula $C_{12}H_{17}NO_3$, is a polyketide-derived epoxyketone featuring an oxirane (epoxide) ring adjacent to a keto group and a terminal carboxamide [1] [2]. The compound's key characteristics are summarized in the table below.

Property	Description
IUPAC Name	(2R,3S)-3-[(4E,7E)-Nona-4,7-dienoyl]oxirane-2-carboxamide [1] [2]
Molar Mass	223.27 g/mol [1] [3]
Stereochemistry	Two defined stereocenters (2R, 3S) and two double bonds (4E, 7E) in the hydrocarbon chain [1] [2]
Tautomerism	Exists as an equilibrium mixture of a monocyclic (linear) form and bicyclic hemiaminal forms in solution; the dominant species depends on solvent polarity [4] [5]

| **Key Functional Groups** | • 2,3-epoxide (oxirane) • γ -ketoamide • Diene moiety [4] [5] |

Experimental Insights into Mechanism of Action

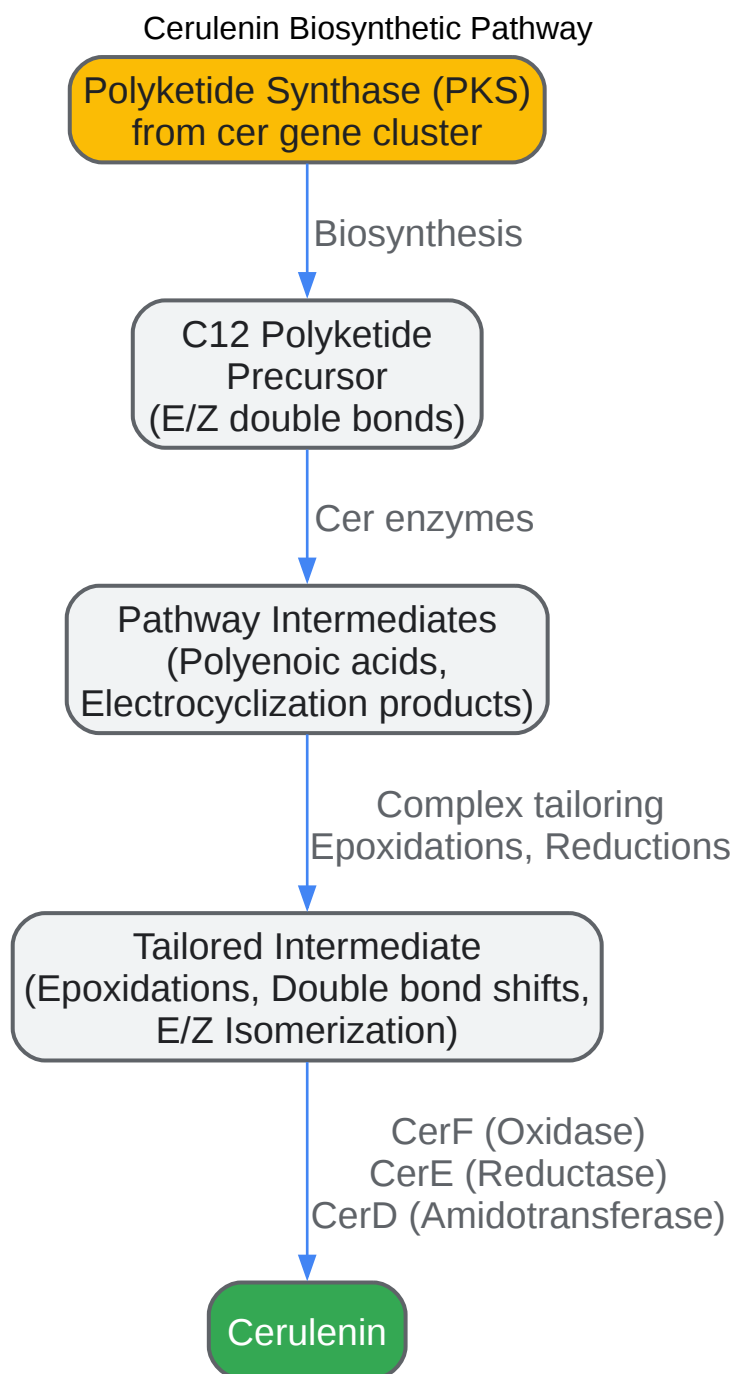
Cerulenin irreversibly inhibits ketosynthase (KS) enzymes in fatty acid synthases (FAS) and polyketide synthases (PKS) through covalent modification of active site cysteine residues [3] [5]. Its complex reactivity involves:

- **Tautomeric Equilibrium:** **Cerulenin** exists in dynamic equilibrium between reactive linear and ring-closed tautomers, complicating mechanistic studies [4] [5].
- **Dual Electrophilic Sites:** The linear tautomer presents two electrophilic centers (C2 and C3 of the epoxide), both activated by adjacent carbonyl groups [4].
- **Regioselective Inhibition:** Recent isotopic labeling ([2,3-¹³C₂]-tetrahydro**cerulenin**) and NMR studies revealed a unique **retro-aldol cleavage and rearrangement** mechanism upon covalent binding to *E. coli* FabB and FabF KS domains [5]. The active site cysteine thiol attacks the C3 epoxide carbon, followed by C2-C3 bond cleavage and structural rearrangement to form a stable thiohemiacetal adduct [5].

Biosynthetic Pathway

The molecular basis of **cerulenin** biosynthesis remained unresolved for six decades until a 2025 study identified the responsible polyketide biosynthetic gene cluster (*cer*) in *Sarocladium* species [6] [7]. Heterologous reconstitution in *Aspergillus nidulans* elucidated the pathway, which begins with a C12 polyketide precursor containing both *E* and *Z* double bonds and involves complex tailoring modifications [6] [7].

The following diagram illustrates the key stages and enzymes in the **cerulenin** biosynthetic pathway:



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Key enzymatic steps in the final stages include:

- **CerD (Amidotransferase)**: Catalyzes the amidation reaction [6] [7].
- **CerF (Oxidase)** and **CerE (Reductase)**: Work in sequence to perform the final two-electron oxidation and enone reduction steps [6] [7].

Research and Therapeutic Applications

Cerulenin's potent inhibition of lipid biosynthesis underpins its diverse research applications and therapeutic investigations:

Application Area	Observed Effect / Use
Anticancer Research	Induces apoptosis and reduces HER2/neu oncogene expression in cancer cells (e.g., breast, colon) by inhibiting Fatty Acid Synthase [1] [3].
Antifungal Activity	Interferes with fungal growth by inhibiting biosynthesis of essential sterols and fatty acids [1] [3].
Obesity & Metabolism	Induces significant weight loss in animal models by inhibiting feeding, potentially via hypothalamic energy sensing mechanisms [1] [3].
Chemical Biology Tool	Used to develop activity-based probes and crosslinkers for studying FAS/PKS enzyme mechanisms and structures [4].
Microbial Physiology	Serves as a specific inhibitor to study fatty acid synthesis and membrane adaptation in bacteria like <i>Bacillus subtilis</i> [8].

Experimental Protocols Summary

1. Heterologous Reconstitution of Biosynthesis

- **Objective:** To identify and validate the *cer* gene cluster [6] [7].
- **Methodology:** The entire *cer* gene cluster was heterologously expressed in *Aspergillus nidulans*. Subsequent expression of various *cer* gene combinations allowed researchers to isolate pathway intermediates and analogues, leading to pathway elucidation [6] [7].
- **In Vitro Validation:** Roles of tailoring enzymes (CerD, CerE, CerF) were confirmed through separate in vitro assays with purified proteins and proposed substrates [6] [7].

2. Probing the Covalent Inhibition Mechanism

- **Objective:** To unravel the regioselectivity and mechanism of covalent KS inhibition [5].

- **Synthesis:** Preparation of [2,3-¹³C₂]-tetrahydro**cerulenin** via a multi-step synthetic route involving lithiation of ¹³C-labeled acetylene, chiral resolution, lactonization, and stereospecific epoxidation [5].
- **NMR Analysis:** The ¹³C-labeled probe was incubated with target KS enzymes (FabB/FabF). In-situ ¹³C NMR spectroscopy tracked covalent bond formation and identified the final thiohemiacetal adduct structure, revealing the retro-aldol rearrangement [5].

3. Development of Crosslinking Probes

- **Objective:** To create chemical tools for labeling and crosslinking FAS/PKS enzymes [4].
- **Probe Design:** Synthesized analogues of **cerulenin** with masked reactivity (silylcyanohydrin and silylhemiaminal groups) to direct selectivity to a single electrophilic site (C2). These were further functionalized with fluorescent tags or crosslinkers [4].

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To cite this document: Smolecule. [Cerulenin structure epoxide polyketide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523218#cerulenin-structure-epoxide-polyketide>]

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